tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate
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Overview
Description
“tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate” is a chemical compound with a molecular weight of 222.29 . Its IUPAC name is tert-butyl (6-methyl-3-pyridinyl)methylcarbamate . The InChI code for this compound is 1S/C12H18N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C12H18N2O2 . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a dry environment at room temperature .Scientific Research Applications
Catalytic Lithiation
Ortiz, Guijarro, and Yus (1999) discuss the use of tert-butyl carbamates in the catalytic lithiation of N-(chloromethyl) carbamate, leading to functionalized carbamates and substituted diols (Ortiz, Guijarro, & Yus, 1999).
Photochemical and Thermal Synthesis
Bonnet et al. (2003) describe the synthesis of polypyridine ruthenium(II) complexes, which involve tert-butyl carbamates as part of the process (Bonnet et al., 2003).
Synthesis of Insecticide Analogues
Brackmann et al. (2005) focus on converting tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into analogues of the insecticides Thiacloprid and Imidacloprid (Brackmann et al., 2005).
Preparation in Organic Synthesis
Padwa, Brodney, and Lynch (2003) describe the use of tert-butyl carbamates in the preparation and Diels-Alder reaction of amido substituted furan (Padwa, Brodney, & Lynch, 2003).
Transformation of Amino Protecting Groups
Sakaitani and Ohfune (1990) explore the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).
Hydrogen Bond Studies
Das et al. (2016) synthesized and structurally characterized two carbamate derivatives, including tert-butyl carbamates, to study hydrogen bonding and molecular interactions (Das et al., 2016).
Isomorphous Crystal Structures
Baillargeon et al. (2017) investigated the crystal structures of carbamate derivatives, including tert-butyl carbamates, focusing on hydrogen and halogen bonds (Baillargeon et al., 2017).
Asymmetric Mannich Reaction
Yang, Pan, and List (2009) conducted a study on the synthesis of tert-butyl carbamates via asymmetric Mannich reactions (Yang, Pan, & List, 2009).
Comparative Cytotoxicity Study
Nakagawa, Yaguchi, and Suzuki (1994) compared the cytotoxicity of butylated hydroxytoluene and its methylcarbamate derivative, including tert-butyl carbamates, on rat hepatocytes (Nakagawa, Yaguchi, & Suzuki, 1994).
Improved Synthesis for Newborn Screening
Jia et al. (2020) describe an improved synthesis method involving tert-butyl methyl(4-vinylphenyl)carbamate for newborn screening assays (Jia et al., 2020).
Enantioselective Synthesis of Carbocyclic Analogues
Ober et al. (2004) used tert-butyl carbamates as intermediates for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Antiarrhythmic and Hypotensive Activity
Chalina, Chakarova, and Staneva (1998) synthesized phenyl N-substituted carbamates, including tert-butyl variants, to evaluate their antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Metalation and Alkylation
Sieburth, Somers, and O'hare (1996) studied the metalation and alkylation between silicon and nitrogen using tert-butyl carbamate derivatives (Sieburth, Somers, & O'hare, 1996).
Metabolism in Insects and Mice
Douch and Smith (1971) researched the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and mice, focusing on oxidation products (Douch & Smith, 1971).
Curtius Rearrangement for Boc-Protected Amines
Lebel and Leogane (2005) developed a method for forming tert-butyl carbamates via a Curtius rearrangement, applicable to various substrates (Lebel & Leogane, 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYSAVKHVPIBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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